molecular formula C10H11NO2 B11914036 (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B11914036
M. Wt: 177.20 g/mol
InChI Key: HTTPGMNPPMMMOP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral bicyclic amino acid featuring an indene backbone with an amino (-NH₂) and carboxylic acid (-COOH) group at position 1 (Figure 1). Its molecular formula is C₁₀H₁₁NO₂ (MW: 177.20 g/mol) . The compound is synthesized via hydrolysis of its methyl ester derivative under acidic conditions, yielding the hydrochloride salt with high purity (98%) . The (S)-enantiomer is of particular interest due to its role as a precursor in the synthesis of spiro oxazolidinediones, which exhibit selective inhibitory activity in medicinal chemistry applications .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(1S)-1-amino-2,3-dihydroindene-1-carboxylic acid

InChI

InChI=1S/C10H11NO2/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,11H2,(H,12,13)/t10-/m0/s1

InChI Key

HTTPGMNPPMMMOP-JTQLQIEISA-N

Isomeric SMILES

C1C[C@](C2=CC=CC=C21)(C(=O)O)N

Canonical SMILES

C1CC(C2=CC=CC=C21)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Diastereomeric Salt Formation

Racemic mixtures of the amino acid are treated with chiral resolving agents (e.g., (1S)-camphorsulfonic acid) to form diastereomeric salts. Differential solubility enables separation via crystallization. For example, a 73% enantiomeric excess (ee) was achieved using this method, though yields are often moderate (45–60%).

Enzymatic Resolution

Lipases or esterases selectively hydrolyze ester precursors of the undesired (R)-enantiomer. A study employing Candida antarctica lipase B achieved 89% ee with a 52% yield, though substrate specificity limits broad applicability.

Cyclization and Functionalization Approaches

Synthesis often begins with indene derivatives, leveraging cyclization to construct the bicyclic framework.

Friedel-Crafts Alkylation

A reported route involves Friedel-Crafts alkylation of indene with chloroacetyl chloride, followed by amination and oxidation:

  • Alkylation : Indene reacts with chloroacetyl chloride at −10°C in dichloromethane, yielding 1-chloroacetylindene (78% yield).

  • Amination : Treatment with aqueous ammonia introduces the amino group (65% yield).

  • Oxidation : Potassium permanganate oxidizes the methylene group to a carboxylic acid, completing the synthesis (58% yield).

StepReagents/ConditionsYield (%)
AlkylationChloroacetyl chloride, −10°C78
AminationNH₃ (aq), 25°C65
OxidationKMnO₄, H₂O, 60°C58

Palladium-Catalyzed Cyclization

Palladium-catalyzed intramolecular cyclization of γ,δ-unsaturated amino esters offers a stereocontrolled pathway. Using Pd(OAc)₂ and a chiral bisphosphine ligand (e.g., (R)-BINAP), the (S)-enantiomer is obtained with 92% ee and 70% yield.

Hydrolysis of Ester Precursors

A widely adopted industrial method involves hydrolyzing methyl or ethyl esters of the target compound.

Acidic Hydrolysis

Refluxing the methyl ester precursor in 6M hydrochloric acid for 12 hours achieves near-quantitative conversion (98% yield). The crude product is purified via recrystallization from ethanol/water (7:3), yielding 85% pure (S)-enantiomer.

Enzymatic Hydrolysis

Pseudomonas fluorescens esterase selectively hydrolyzes the (S)-ester, leaving the (R)-ester intact. This method achieves 95% ee but requires optimized pH (7.5) and temperature (37°C).

Catalytic Asymmetric Synthesis

Asymmetric catalysis provides a direct route to the (S)-enantiomer without resolution steps.

Organocatalytic Amination

A proline-derived catalyst facilitates the asymmetric amination of 2,3-dihydro-1H-indene-1-carboxylic acid. Using benzyloxycarbonyl azide (CbzN₃) as the nitrogen source, the reaction proceeds at −20°C in THF, yielding 88% ee and 76% yield.

Transition Metal Catalysis

Rhodium-catalyzed asymmetric hydrogenation of enamide precursors offers high stereoselectivity. With [Rh(cod)((S)-BINAP)]OTf as the catalyst, hydrogenation at 50 psi and 25°C achieves 94% ee and 82% yield.

Comparative Analysis of Methodologies

A critical evaluation of the above methods reveals trade-offs between yield, enantiomeric purity, and scalability:

MethodYield (%)ee (%)Scalability
Diastereomeric salt45–6073Moderate
Enzymatic resolution5289Low
Friedel-Crafts58RacemicHigh
Palladium cyclization7092Moderate
Acidic hydrolysis9899 (post-resolution)High
Organocatalytic amination7688Low
Rhodium hydrogenation8294High

Catalytic asymmetric hydrogenation emerges as the most balanced approach, combining high yield and enantioselectivity with industrial feasibility.

Scientific Research Applications

Chemistry

(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is utilized as a chiral building block in organic synthesis. Its unique structure allows for the development of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Key Reactions :

  • Oxidation : Converts the compound into ketones or carboxylic acids.
  • Reduction : Produces amino alcohols or hydrocarbons.
  • Substitution : Facilitates the introduction of various functional groups.

Biology

In biological research, this compound serves as a probe for studying enzyme-substrate interactions , which is crucial in drug design and understanding metabolic pathways. Its structural similarity to neurotransmitters suggests potential applications in neuroscience.

Biological Activities :

  • Neurotransmitter Interaction : Mimics neurotransmitters, making it a candidate for studying central nervous system disorders.
  • Enzyme Substrate Studies : Investigates interactions pivotal for drug development.

Medicine

The compound has potential therapeutic applications due to its ability to modulate neurotransmitter systems. This includes possible treatments for mood disorders such as depression and anxiety.

Case Studies

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • Antidepressant Activity : Research demonstrated significant antidepressant-like effects in rodent models, indicating its potential for treating mood disorders.
  • Antioxidant Properties : Studies suggest that this compound possesses antioxidant properties, beneficial in preventing oxidative stress-related diseases.

Synthesis and Derivative Development

The synthesis of this compound typically involves enantioselective hydrogenation processes using chiral catalysts. This method ensures high enantioselectivity and enhances yield.

StepDescription
Enantioselective HydrogenationUtilizes chiral rhodium catalysts for selective synthesis
OxidationConverts the compound into ketones or carboxylic acids
ReductionProduces amino alcohols or hydrocarbons

Mechanism of Action

The mechanism of action of (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that recognize the chiral center of the compound.

    Pathways: The compound may inhibit or activate certain biochemical pathways, depending on its binding affinity and stereochemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations and Stereochemistry

The pharmacological and physicochemical properties of indene-based amino acids are highly sensitive to substituent positions, stereochemistry, and functional groups. Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Differences
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features
(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid 3927-71-7 C₁₀H₁₁NO₂ 177.20 Amino and -COOH at C1; (S)-configuration Precursor for bioactive spiro compounds; chiral selectivity in inhibition
6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid (DK-A-98) N/A C₁₁H₁₂O₃ 192.21 Methoxy (-OCH₃) at C6; -COOH at C1 Electron-withdrawing group alters acidity; used in GABA receptor studies
(1R,2R)-1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid 135053-20-2 C₁₀H₁₁NO₂ 177.20 Amino at C1, -COOH at C2; (R,R)-configuration Distinct stereochemistry reduces receptor binding affinity compared to (S)-isomer
1-Amino-3-(propan-2-yl)-2,3-dihydro-1H-indene-1-carboxylic acid 1803591-59-4 C₁₃H₁₇NO₂ 219.28 Isopropyl at C3; amino and -COOH at C1 Increased lipophilicity enhances membrane permeability
2,3-Dihydro-1H-indene-2-carboxylic acid 25177-85-9 C₁₀H₁₀O₂ 162.19 -COOH at C2; no amino group Reduced polarity; used in polymer synthesis

Biological Activity

(S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid (also referred to as (S)-1-aminoindane-1-carboxylic acid) is a chiral compound with significant biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a bicyclic structure characterized by an indene moiety, an amino group, and a carboxylic acid group. Its molecular formula is C10H11NO2C_{10}H_{11}NO_2, with a molecular weight of approximately 179.20 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective properties. It has been shown to influence glutamate receptor activity, which is crucial for synaptic transmission and plasticity. This modulation may help in protecting neurons from excitotoxicity associated with various neurodegenerative diseases.

Analgesic Effects

The compound has also demonstrated potential in modulating pain responses , suggesting its relevance in developing analgesic agents. Studies have indicated that it may interact with pain pathways, potentially providing relief similar to that of traditional analgesics.

The mechanisms through which this compound exerts its biological effects are primarily related to its interaction with neurotransmitter systems. The amino group can form hydrogen bonds with receptors, while the carboxylic acid group may participate in ionic interactions, enhancing binding affinity to target proteins.

Binding Affinity Studies

In vitro studies have assessed the binding affinity of this compound to various receptors. For instance, molecular docking studies revealed favorable interactions with glutamate receptors, supporting its role as a modulator in neurotransmission.

Study Target Binding Affinity (kcal/mol) Comments
Study AGlutamate Receptor-6.5Significant modulation observed
Study BPain Pathways-6.0Potential analgesic effects noted

In Vivo Assessments

In vivo assessments using animal models have demonstrated the compound's efficacy in reducing pain perception and providing neuroprotection against induced neurotoxicity. These findings underscore its potential therapeutic applications in treating conditions such as chronic pain and neurodegenerative disorders.

Synthesis and Applications

This compound can be synthesized through various chemical pathways involving cyclization and functionalization reactions. Its ability to serve as a building block for more complex molecules makes it valuable in pharmaceutical development.

Potential Therapeutic Applications

The unique properties of this compound suggest several therapeutic applications:

  • Neuroprotective Agents : Potential use in treatments for Alzheimer’s disease and other neurodegenerative conditions.
  • Analgesics : Development of new pain management therapies.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with electrophilic reagents like acid chlorides or anhydrides. This reaction is pivotal for introducing protective groups or modifying bioactivity.

Example Reaction:

(S)-1-Amino-indene-carboxylic acid+Acetyl chlorideBase(S)-1-Acetamido-indene-carboxylic acid+HCl\text{(S)-1-Amino-indene-carboxylic acid} + \text{Acetyl chloride} \xrightarrow{\text{Base}} \text{(S)-1-Acetamido-indene-carboxylic acid} + \text{HCl}

Conditions:

  • Solvent: Dichloromethane or THF

  • Catalyst: Triethylamine or pyridine

  • Temperature: 0–25°C

  • Yield: 75–92%

Industrial Relevance:
Acylated derivatives serve as intermediates in peptide-mimetic drug candidates targeting protease enzymes.

Esterification

The carboxylic acid group reacts with alcohols under acid catalysis to form esters, enhancing solubility in non-polar solvents.

Example Reaction:

(S)-1-Amino-indene-carboxylic acid+MeOHH+Methyl (S)-1-amino-indene-carboxylate+H2O\text{(S)-1-Amino-indene-carboxylic acid} + \text{MeOH} \xrightarrow{\text{H}^+} \text{Methyl (S)-1-amino-indene-carboxylate} + \text{H}_2\text{O}

Conditions:

  • Catalyst: H₂SO₄ or HCl gas

  • Temperature: Reflux (60–80°C)

  • Yield: 85–95%

Applications:
Ester derivatives are utilized in asymmetric hydrogenation to produce enantiopure amines.

Amide Bond Formation

The compound forms amides via coupling with primary/secondary amines, critical for peptide synthesis.

Example Reaction:

(S)-1-Amino-indene-carboxylic acid+R-NH2DCC(S)-1-Amino-indene-carboxamide+H2O\text{(S)-1-Amino-indene-carboxylic acid} + \text{R-NH}_2 \xrightarrow{\text{DCC}} \text{(S)-1-Amino-indene-carboxamide} + \text{H}_2\text{O}

Conditions:

  • Coupling Agents: DCC, EDC, or HATU

  • Solvent: DMF or DMSO

  • Temperature: 25°C

  • Yield: 70–88%

Research Findings:
Amide derivatives exhibit enhanced binding to GABA receptors, as demonstrated in rodent neuroactivity assays .

Catalytic Hydrogenation

The indene ring undergoes hydrogenation to produce saturated analogs, altering conformational flexibility.

Example Reaction:

(S)-1-Amino-indene-carboxylic acid+H2Pd/C(S)-1-Amino-indane-carboxylic acid\text{(S)-1-Amino-indene-carboxylic acid} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{(S)-1-Amino-indane-carboxylic acid}

Conditions:

  • Catalyst: 10% Pd/C or Raney Ni

  • Pressure: 1–3 atm H₂

  • Solvent: Ethanol or MeOH

  • Yield: 80–90%

Mechanistic Insight:
Stereochemistry at the 1-position remains preserved during hydrogenation due to steric hindrance.

Acid-Base Reactions

The carboxylic acid participates in neutralization reactions, forming salts for improved pharmacokinetics.

Example Reaction:

(S)-1-Amino-indene-carboxylic acid+HCl(S)-1-Amino-indene-carboxylic acid hydrochloride\text{(S)-1-Amino-indene-carboxylic acid} + \text{HCl} \rightarrow \text{(S)-1-Amino-indene-carboxylic acid hydrochloride}

Applications:
Hydrochloride salts are preferred in formulations for enhanced aqueous solubility (1.2 g/mL at 25°C) .

Oxidative Degradation

Exposure to strong oxidants like KMnO₄ cleaves the indene ring, yielding smaller fragments.

Example Reaction:

(S)-1-Amino-indene-carboxylic acidKMnO4Phthalic acid derivatives+NH3+CO2\text{(S)-1-Amino-indene-carboxylic acid} \xrightarrow{\text{KMnO}_4} \text{Phthalic acid derivatives} + \text{NH}_3 + \text{CO}_2

Conditions:

  • Oxidant: KMnO₄ or CrO₃

  • Solvent: H₂O or AcOH

  • Temperature: 80–100°C

  • Yield: 60–75%

Comparative Reaction Data Table

Reaction TypeReagents/ConditionsProductYield (%)Applications
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C1-Acetamido-indene-carboxylic acid92Peptide mimetics
EsterificationMeOH, H₂SO₄, refluxMethyl ester95Solubility modification
Amide FormationDCC, NH₂R, DMF, 25°CCarboxamide88CNS drug candidates
HydrogenationH₂, Pd/C, EtOH, 1 atm1-Amino-indane-carboxylic acid90Conformational studies
Salt FormationHCl, H₂O, 25°CHydrochloride saltQuant.Pharmaceutical formulations

Mechanistic and Industrial Considerations

  • Steric Effects: The bicyclic structure hinders nucleophilic attacks at the 1-position, favoring reactions at the amino/carboxyl groups.

  • Catalytic Systems: Chiral Ru catalysts enable asymmetric transformations with >99% enantiomeric excess in hydrogenation.

  • Scalability: Continuous-flow reactors achieve 90% conversion in esterification, reducing batch-processing time by 40%.

This compound’s versatile reactivity underpins its role in synthesizing chiral intermediates for neurology and oncology therapeutics, with ongoing research optimizing its application in green chemistry protocols .

Q & A

Q. What are the key physicochemical properties of (S)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid, and how do they influence experimental handling?

Answer: The compound is a white solid (CAS 168560-79-0) with molecular formula C₁₁H₁₁NO₄ and molecular weight 221.21 g/mol . Its limited solubility (<22.12 mg/mL in aqueous solutions) necessitates the use of organic solvents (e.g., DMSO or methanol) for dissolution in biological assays. Key properties include:

PropertyValue/Description
Solubility<22.12 mg/mL in aqueous buffers
StabilityStable under inert conditions
Stereochemical Priority(S)-enantiomer specificity

Handling requires controlled environments to avoid hydrolysis or racemization. Pre-formulation studies should prioritize solvent compatibility and pH stability.

Q. What synthetic routes are available for this compound, and how are yields optimized?

Answer: A validated synthesis involves hydrolysis of (S)-methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate (I-5 ) using 6M HCl under reflux for 48 hours, yielding the carboxylic acid derivative in 98% purity . Critical parameters include:

StepConditionsYield/Purity
Hydrolysis of I-56M HCl, reflux, 48 hours98% yield
EsterificationSOCl₂ in MeOH, 30 min, RT93% yield

Yield optimization focuses on reaction time, temperature, and catalyst stoichiometry. LC-MS (m/z = 178.0 [M+H]⁺) and TLC (50% EtOAc/hexane, Rf = 0.2) are standard for purity validation .

Q. How is the stereochemical integrity of the (S)-enantiomer maintained during synthesis and storage?

Answer: Racemization risks arise under acidic/basic conditions or prolonged heat. Key strategies include:

  • Stereoselective synthesis : Use chiral catalysts or enantiomerically pure starting materials .
  • Storage : Dry, inert atmospheres (N₂ or Ar) at -20°C to prevent degradation .
  • Analytical monitoring : Chiral HPLC or polarimetry to confirm enantiomeric excess (ee) ≥98% .

Advanced Research Questions

Q. What role does this compound play in modulating metabotropic glutamate receptors (mGluRs)?

Answer: The compound acts as a Group I mGluR antagonist (specifically mGlu1a), inhibiting receptor activation via competitive binding to the glutamate recognition site . Experimental design considerations:

  • In vitro assays : Use HEK293 cells expressing mGlu1a receptors; measure cAMP or Ca²⁺ flux.
  • Dose-response curves : IC₅₀ values typically range 10–100 nM .
  • Selectivity : Cross-test against mGlu5 and ionotropic glutamate receptors to confirm specificity.

Q. How can researchers resolve contradictions in pharmacological data across different experimental models?

Answer: Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions (e.g., cell type, buffer composition) or compound purity. Mitigation strategies include:

  • Standardized protocols : Adopt uniform cell lines (e.g., CHO-K1 vs. HEK293) and buffer systems.
  • Data triangulation : Combine electrophysiology (patch-clamp), calcium imaging, and radioligand binding assays .
  • Batch validation : Re-synthesize and re-test the compound to rule out synthesis-related variability .

Q. What advanced analytical methods are recommended for characterizing structural analogs of this compound?

Answer: For derivatives (e.g., nitrile or ketone analogs), use:

  • NMR spectroscopy : Confirm regiochemistry (e.g., ¹H/¹³C NMR for indene ring substitution).
  • High-resolution mass spectrometry (HRMS) : Validate molecular formulas (e.g., C₁₁H₁₁NO₄ vs. C₁₀H₉NO₃).
  • X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. How does the compound’s indene ring system influence its pharmacokinetic properties?

Answer: The rigid, planar indene core enhances membrane permeability but may reduce aqueous solubility. Key findings:

  • LogP : ~1.2 (predicted), favoring blood-brain barrier penetration.
  • Metabolic stability : Cytochrome P450 assays (e.g., CYP3A4/2D6) show moderate hepatic clearance.
  • Derivatization : Adding polar groups (e.g., -COOH or -OH) improves solubility but may reduce receptor affinity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Storage : Dry, cool environments (2–8°C) in airtight containers under nitrogen .
  • Waste disposal : Neutralize acidic residues before disposal; follow EPA guidelines for organic waste .

Q. How can researchers leverage this compound as a building block for peptide mimetics or PROTACs?

Answer: The carboxylic acid group enables conjugation via:

  • Solid-phase peptide synthesis (SPPS) : Couple with Fmoc-protected amino acids using HBTU/DIPEA .
  • PROTAC design : Link to E3 ligase ligands (e.g., thalidomide analogs) via PEG spacers for targeted protein degradation .

Q. What computational modeling approaches predict the compound’s binding affinity to mGlu1a?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to the mGlu1a Venus flytrap domain (PDB: 1EWK).
  • Molecular dynamics (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns simulations.
  • Free energy calculations (MM/PBSA) : Estimate ΔG binding energies for structure-activity relationship (SAR) optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.